2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound used in scientific research. Its synthesis has been reported in several publications, with variations in methodology and reaction conditions. One example describes its preparation through a three-step process involving nitration, reduction, and Suzuki-Miyaura coupling [].
The primary application of 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile lies in its ability to participate in Suzuki-Miyaura coupling reactions. This versatile palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between the boron atom of the molecule and various organic halides or triflates []. This enables the introduction of the functional group present in the coupled molecule onto the benzonitrile core, providing a valuable tool for the synthesis of diverse organic compounds.
For instance, research has utilized 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile to synthesize novel fluorescent probes for biological imaging []. The Suzuki-Miyaura coupling reaction allowed the attachment of a fluorescent moiety to the benzonitrile core, resulting in a molecule with specific optical properties suitable for cellular imaging applications.
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound characterized by its unique structure that includes a hydroxyl group and a boron-containing dioxaborolane moiety. Its molecular formula is C₁₃H₁₆BNO₃, with a molecular weight of 245.08 g/mol. The compound features a benzonitrile core, which is notable for its aromatic properties, and incorporates a tetramethyl dioxaborolane group that enhances its reactivity and potential applications in various
These reactions make the compound versatile for synthetic organic chemistry applications.
Synthesis of 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be achieved through several methods:
These methods highlight the compound's accessibility for research and industrial applications .
The applications of 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are primarily found in:
Its versatility makes it an attractive candidate for further research and development .
Several compounds share structural similarities with 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Here are some notable examples:
Compound Name | CAS Number | Structural Features | Similarity |
---|---|---|---|
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 171364-82-2 | Lacks hydroxyl group | 0.86 |
3-Methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzonitrile | 1220219-59-9 | Methyl substitution at position 3 | 0.85 |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 214360-46-0 | Nitrile group at position 3 | 0.85 |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 214360-48-2 | Nitrile group at position 2 | 0.84 |
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | 1009303-77-8 | Methoxy substitution at position 2 | 0.82 |
These compounds exhibit variations in functional groups and positions on the aromatic ring while retaining the core structure that defines their reactivity and potential applications .